

PFI-1 off-target effects selectivity screening

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Compound Focus: Pfi-1

CAS No.: 1403764-72-6

Cat. No.: S548710

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Selectivity Profile of PFI-1

Target Category	Specific Target	Assay Result	Experimental Method
BET Bromodomains	BRD4 (1st Bromodomain)	IC50 = 0.22 μ M [1] [2]	AlphaScreen [1] [3]
	BRD4 (1st Bromodomain)	KD = 47.4 \pm 2.5 nM [1]	Isothermal Titration Calorimetry (ITC) [1]
	BRD2 (2nd Bromodomain)	IC50 = 98 nM [1]	AlphaScreen [1]
Non-BET Bromodomains	BRD2	KD = 123 nM [3]	Bio-Layer Interferometry [3]
	CREBBP	KD = 49.5 μ M [3]	Isothermal Titration Calorimetry (ITC) [3]
	CREBBP	Δ Tm = 2.7 $^{\circ}$ C @ 10 μ M [3]	Differential Scanning Fluorimetry (DSF) [3]
Kinases	BAZ2B, PCAF, others (8 screened)	Δ Tm \leq 0.8 $^{\circ}$ C @ 10 μ M [3]	Differential Scanning Fluorimetry (DSF) [3]
	50-Kinase Panel	<20% Inhibition @ 1 μ M [3]	Invitrogen SelectScreen Assay [3]

Target Category	Specific Target	Assay Result	Experimental Method
Other Proteins	15 GPCRs, Ion Channels, Transporters	<50% Inhibition @ 10 μ M [3]	CEREP ExpressProfile [3]

Key Experimental Protocols

The selectivity of **PFI-1** was established using several biophysical and cellular techniques. Here are the core methodologies from the key studies:

AlphaScreen Assay

This method is used to measure the compound's ability to disrupt the interaction between BET bromodomains and acetylated histone peptides [1] [3].

- **Procedure:** HIS-tagged bromodomain protein (e.g., BRD4(1) at 50 nM) is incubated with a serial dilution of **PFI-1**. A biotinylated, tetra-acetylated histone H4 peptide is then added. The interaction is detected using Nickel chelate acceptor beads and streptavidin-coated donor beads. Signal inhibition indicates successful displacement of the histone peptide by **PFI-1** [3].
- **Key Reagent:** Biotinylated H4 peptide (H4K5acK8acK12acK16ac) [3].

Differential Scanning Fluorimetry (DSF)

This method identifies binding by measuring the stabilization of the protein against thermal denaturation [3].

- **Procedure:** The target protein (2 μ M) is buffered in 10 mM HEPES pH 7.5 with 500 mM NaCl. **PFI-1** is added to a final concentration of 10 μ M. SYPRO Orange dye is used as a fluorescent probe. The temperature is increased from 25°C to 96°C at a rate of 3°C per minute in a real-time PCR machine. The shift in the protein's melting temperature (ΔT_m) is calculated relative to a protein-only control [3].
- **Data Interpretation:** A significant ΔT_m indicates binding. The data shows strong stabilization for BET bromodomains (ΔT_m up to 6.5°C) and minimal change for non-BET targets [3].

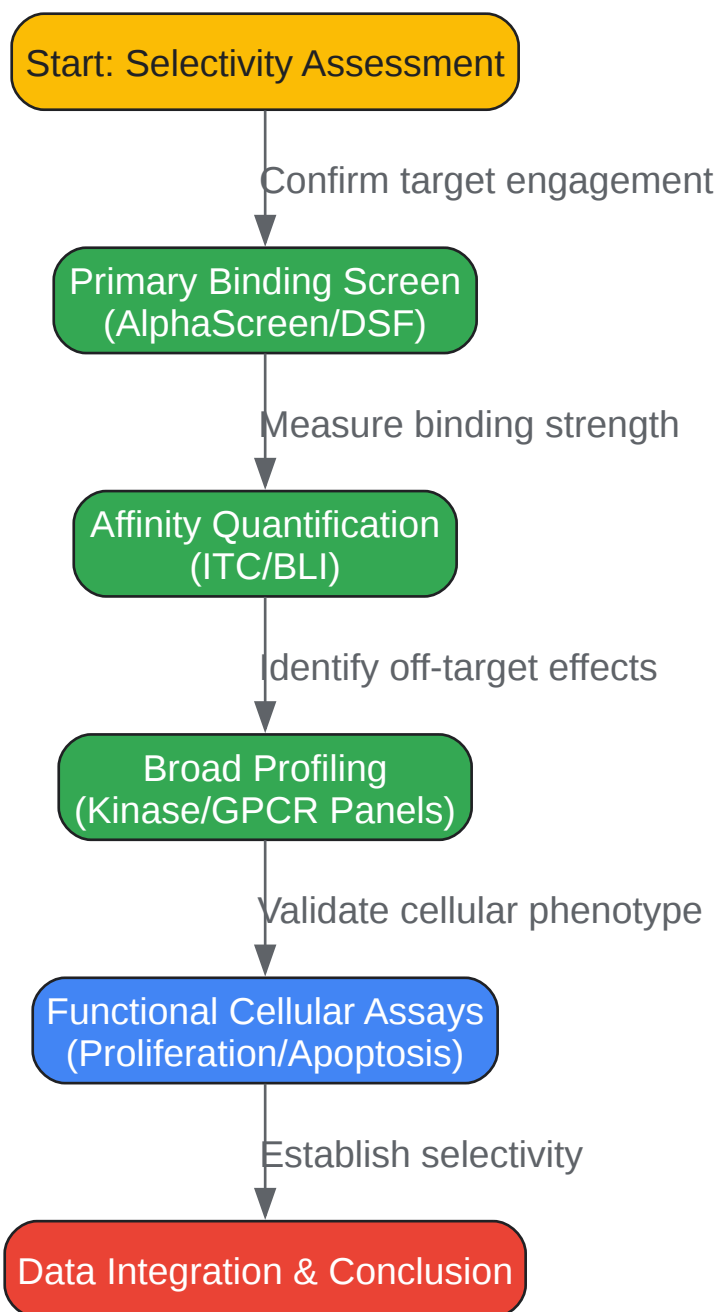
Isothermal Titration Calorimetry (ITC)

This technique provides a direct measurement of the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) [1] [3].

- **Procedure:** Experiments are conducted in ITC buffer (50 mM HEPES pH 7.4, 150 mM NaCl) at a low temperature (e.g., 15°C). A solution of **PFI-1** is loaded into the syringe and titrated into the cell containing the bromodomain protein. The heat released or absorbed with each injection is measured. The data is fitted to a binding model to extract the thermodynamic parameters [3].

Experimental Workflow for Selectivity Assessment

The diagram below outlines a logical workflow for comprehensively evaluating the selectivity of a compound like **PFI-1**, moving from initial binding checks to functional cellular assays.



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Frequently Asked Questions

Q1: What is the most significant potential off-target of PFI-1? While **PFI-1** is highly selective for BET bromodomains, among the non-BET bromodomains screened, **CREBBP** shows the weakest interaction, with

an affinity over 350-fold lower than for BRD2 [3]. This minimal cross-reactivity is unlikely to be relevant at typical experimental concentrations.

Q2: Are the cellular effects of PFI-1 consistent with on-target BET inhibition? Yes. Functional experiments across various cell lines show that **PFI-1** elicits responses hallmark of BET inhibition, including:

- **Anti-proliferative effects** in leukemic, neuroendocrine tumor (NET), and follicular lymphoma cell lines [1] [4] [5].
- **Induction of apoptosis and differentiation** in leukemic cell lines and primary blasts [1].
- **Downregulation of key oncogenes** like MYC and Aurora B kinase [1].

Q3: For a new cell model, what is a good starting concentration for PFI-1? Based on the literature, a concentration of **1 μ M** is commonly and effectively used to induce phenotypic changes in various cell types, including leukemia cells and the JK-1 erythroleukemic model [5] [6]. Dose-response experiments should be conducted to determine the optimal concentration for your specific model.

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